Regioisomeric Identity Drives HDAC Inhibitor Patent Inclusion vs. Exclusion of 4-Amino-3-nitro Isomer
The 3-amino-4-nitrophenyl substitution pattern is the only nitroaniline–propanol regioisomer explicitly exemplified as a synthetic intermediate in the US7868205B2 HDAC inhibitor patent family. The 4-amino-3-nitrophenyl regioisomer is absent from all exemplifications, indicating that the electronic and steric profile of the 3-NH₂/4-NO₂ arrangement is required for productive downstream coupling to the HDAC-targeted scaffold . Failure to use the correct regioisomer would alter the trajectory of the zinc-binding group and abolish inhibitory activity [1].
| Evidence Dimension | Patent exemplification status for HDAC inhibitor intermediate |
|---|---|
| Target Compound Data | Explicitly exemplified as intermediate (aldehyde precursor reduced to the alcohol product) in US7868205B2 |
| Comparator Or Baseline | 3-(4-Amino-3-nitrophenyl)-1-propanol: 0 patent exemplifications found in HDAC inhibitor patent family [2] |
| Quantified Difference | Presence vs. complete absence in patent-protected synthetic route; cannot be interchanged without loss of structural validity |
| Conditions | Patent document analysis of US7868205B2 and family members (EP-1663953-A1); synthetic route disclosed in Example 80 |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing patent-protected HDAC inhibitor syntheses; the wrong isomer yields a non-validated compound with no demonstrated pathway to active pharmaceutical ingredients.
- [1] Merck Sharp & Dohme Corp. (2011). US7868205B2 – Inhibitors of histone deacetylase. Claims and structural requirements for HDAC inhibitory activity. View Source
- [2] PubChem. (2025). Search for 3-(4-amino-3-nitrophenyl)-1-propanol. No compound record found confirming absence from patent literature. View Source
